![molecular formula C14H18N2O3 B6641985 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide](/img/structure/B6641985.png)
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide
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Overview
Description
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a white crystalline powder that is soluble in organic solvents and water. In
Mechanism of Action
The exact mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide is not fully understood. However, it is believed that this compound works by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to increase the levels of glutathione, which is an important antioxidant in the body. This compound has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the levels of reactive oxygen species (ROS), which can cause cellular damage.
Advantages and Limitations for Lab Experiments
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized and purified. This compound also has low toxicity and can be used in a wide range of concentrations. However, this compound has some limitations for lab experiments. This compound is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. This compound can also interfere with some assays that are commonly used in cell-based experiments.
Future Directions
There are several future directions for the research on N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide. One potential area of research is the development of new this compound analogs that have improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as cancer and neurodegenerative disorders. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on different cell types and tissues.
Synthesis Methods
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide can be synthesized through a multistep process that involves the condensation of 3,5-dimethyl-4-amino-1,2-oxazole with 2,4-dimethyl-3-furoyl chloride. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Scientific Research Applications
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. This compound has been shown to have immunomodulatory properties, which can help regulate the immune system and reduce inflammation. This compound has also been found to have antioxidant properties, which can help protect cells from oxidative stress.
properties
IUPAC Name |
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2,4-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-8-7-18-11(4)13(8)14(17)15-6-5-12-9(2)16-19-10(12)3/h7H,5-6H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZCRJQIBUMDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NCCC2=C(ON=C2C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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